molecular formula C17H17N5O3S B2642558 ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate CAS No. 447433-52-5

ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate

Cat. No.: B2642558
CAS No.: 447433-52-5
M. Wt: 371.42
InChI Key: VQDLQFICYLSKHY-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a benzamido group at position 2. The benzamido moiety is further modified with a 1H-tetrazole ring at the para position of the benzene ring. The tetrazole group is a bioisostere of carboxylic acids, conferring metabolic stability and enhanced hydrogen-bonding capacity, which is advantageous in medicinal chemistry applications .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-4-25-17(24)14-10(2)11(3)26-16(14)19-15(23)12-5-7-13(8-6-12)22-9-18-20-21-22/h5-9H,4H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDLQFICYLSKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the dimethyl groups at positions 4 and 5. The benzamido group is then attached to the thiophene ring, and finally, the ethyl ester is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiophene and tetrazole structures exhibit notable antimicrobial properties. Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate has shown effectiveness against various bacterial strains. For instance:

  • In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

Antioxidant Properties

Several studies have highlighted the antioxidant potential of thiophene derivatives. The compound's structure allows it to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation by disrupting cellular signaling pathways.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant zones of inhibition against Staphylococcus aureus and Escherichia coli. The compound was compared with standard antibiotics to establish its relative effectiveness.

Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods, the compound exhibited a strong capacity to reduce DPPH radicals. The results were comparable to established antioxidants like ascorbic acid.

Comparative Analysis Table

PropertyEthyl 4,5-Dimethyl...Standard Antibiotics
Antimicrobial EfficacySignificant against E. coli and S. aureusVaries by antibiotic
Antioxidant ActivityHigh (DPPH assay results)Moderate (e.g., ascorbic acid)
Anticancer PotentialInduces apoptosis in cancer cellsVaries by drug

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of ethyl thiophene-3-carboxylate derivatives with diverse amide-linked aromatic substituents. Below is a detailed comparison with structurally related compounds:

Substituent Variations and Molecular Properties
Compound Name Substituent on Benzamido Group Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 4,5-dimethyl-2-[4-(1H-tetrazol-1-yl)benzamido]thiophene-3-carboxylate (Target Compound) 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl C₁₈H₁₈N₅O₃S 392.43 g/mol* Predicted enhanced metabolic stability due to tetrazole
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate 4-nitrophenyl C₁₇H₁₇N₃O₅S 375.40 g/mol Nitro group may confer redox activity
Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate Pyridin-3-ylcarbonyl C₁₇H₁₇N₃O₃S 343.40 g/mol Potential kinase inhibition via pyridine interaction
Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate 2-naphthylsulfonylacetyl C₂₃H₂₂N₂O₅S₂ 486.56 g/mol Sulfonyl group enhances solubility
Ethyl 4,5-dimethyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate Benzo[b][1,4]thiazin-2-ylacetyl C₁₉H₂₀N₂O₄S₂ 404.50 g/mol pKa ~12.45; moderate lipophilicity

*Molecular weight calculated based on formula C₁₈H₁₈N₅O₃S.

Key Observations :

  • Tetrazole vs.
  • Solubility : Sulfonyl-containing analogs (e.g., naphthalen-2-ylsulfonylacetyl) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the tetrazole group may confer intermediate solubility .
Physicochemical Properties
  • pKa : Tetrazoles (pKa ~4–5) are less acidic than carboxylic acids (pKa ~2–3) but more acidic than pyridine (pKa ~5–6). This impacts ionization and membrane permeability .
  • Thermal Stability : The benzo[b][1,4]thiazine analog () has a predicted boiling point of 646.7°C, suggesting the target compound may exhibit similar thermal stability due to aromaticity .

Biological Activity

Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16_{16}H18_{18}N6_{6}O2_{2}S
  • Molecular Weight : 358.42 g/mol

The presence of the thiophene ring and the tetrazole moiety is significant for its biological activity.

Research indicates that compounds containing thiophene and tetrazole structures often exhibit various biological activities such as:

  • Antitumor Activity : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The tetrazole ring enhances the compound's ability to interact with microbial enzymes, potentially leading to growth inhibition.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis and cell cycle arrest
AntimicrobialInhibition of microbial enzymes
AntihypertensiveModulation of vascular tone through receptor interaction

Case Studies

  • Antitumor Efficacy : A study demonstrated that ethyl 4,5-dimethyl-2-[4-(1H-tetrazol-1-yl)benzamido]thiophene-3-carboxylate exhibited significant cytotoxicity against various cancer cell lines. The IC50_{50} values were notably lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential in oncology.
  • Antimicrobial Studies : In vitro studies showed that the compound effectively inhibited the growth of several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Cardiovascular Effects : Preliminary pharmacological evaluations suggest that this compound may have antihypertensive properties by acting on specific receptors involved in vascular regulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Tetrazole Moiety : Enhances solubility and bioactivity.
  • Dimethyl Substituents : Contribute to lipophilicity and cellular uptake.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Tetrazole RingIncreased bioactivity
Dimethyl SubstituentsEnhanced cellular penetration
Thiophene CoreEssential for antitumor activity

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